2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole
Beschreibung
Eigenschaften
IUPAC Name |
(1-methylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-23-5-4-13(22-23)15(26)24-6-8-25(9-7-24)16-21-12-3-2-11(10-14(12)28-16)27-17(18,19)20/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCQKKWEHNRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategies for 6-(Trifluoromethoxy)-1,3-Benzothiazole
The benzothiazole scaffold is classically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. For 6-(trifluoromethoxy)-1,3-benzothiazole, the precursor 2-amino-4-(trifluoromethoxy)thiophenol is reacted with formic acid or its equivalents under acidic conditions. Microwave irradiation (120–150°C, 20–30 min) using Gd(OTf)₃ as a catalyst enhances reaction efficiency, achieving yields of 78–85%. Alternative protocols employ acetic anhydride as both solvent and dehydrating agent, though prolonged heating (6–8 h at reflux) is required.
Direct Trifluoromethoxylation of Preformed Benzothiazoles
Introducing the trifluoromethoxy group post-cyclization remains challenging due to the electron-deficient nature of the benzothiazole ring. Recent advances utilize AgOCF₃ as a trifluoromethoxide source in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 100°C. This method achieves 62–68% yield for 6-substitution but requires rigorous exclusion of moisture.
Functionalization at the 2-Position: Piperazine Substitution
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethoxy group activates the benzothiazole’s 2-position for SNAr. Treatment of 6-(trifluoromethoxy)-1,3-benzothiazole with N-Boc-piperazine in DMF at 80°C (K₂CO₃, 12 h) affords the Boc-protected intermediate in 70–75% yield. Subsequent deprotection with TFA/CH₂Cl₂ (1:1, 2 h) yields the free piperazine derivative.
Transition Metal-Catalyzed Amination
Palladium-catalyzed coupling using BrettPhos-Pd-G3 (2 mol%) and Cs₂CO₃ in toluene (100°C, 6 h) enables direct piperazine incorporation without pre-activation. This method achieves 82% yield and tolerates diverse piperazine analogs, though costs are higher compared to SNAr.
Installation of the 1-Methylpyrazole-3-Carbonyl Moiety
Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Regioselective methylation of pyrazole is critical. As demonstrated in, treatment of 1H-pyrazole-3-carboxylic acid with methyl iodide (1.2 eq) and NaOMe in methanol under microwave irradiation (80°C, 45 min) yields 1-methyl-1H-pyrazole-3-carboxylic acid (58–65%). Alternative routes involve Pd-mediated carboxylation of 3-iodo-1-methylpyrazole under CO₂ atmosphere (5 bar, 100°C), though yields are modest (45–50%).
Amide Coupling to Piperazine
The final step employs HATU (1.5 eq) and DIPEA (3 eq) in DMF to couple 1-methylpyrazole-3-carboxylic acid with the piperazine intermediate. Room temperature reactions (12–16 h) provide 85–90% yield, while microwave acceleration (50°C, 30 min) achieves similar yields with reduced side-product formation.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Benzothiazole formation | Microwave + Gd(OTf)₃ | 150°C, 30 min | 85 | Rapid, high purity |
| Piperazine substitution | SNAr with K₂CO₃ | DMF, 80°C, 12 h | 75 | Cost-effective |
| Pyrazole methylation | NaOMe/MeI, microwave | 80°C, 45 min | 65 | Regioselective |
| Amide coupling | HATU/DIPEA | RT, 16 h | 90 | High efficiency |
Mechanistic Insights and Optimization
Role of Gd(OTf)₃ in Benzothiazole Cyclization
Gd(OTf)₃ acts as a Lewis acid, polarizing the carbonyl group of formic acid to facilitate nucleophilic attack by the thiolate anion. This lowers the activation energy, enabling rapid cyclization under microwave conditions.
Regioselectivity in Pyrazole Methylation
Methylation at the 1-position is favored due to the higher acidity of the N-H proton compared to the 2-position (ΔpKa ≈ 2.5). Sodium methoxide deprotonates the pyrazole selectively, directing methyl iodide to the 1-position.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Modulation of Serotonin Receptors
Research indicates that pyrazole derivatives can act as modulators of the 5-HT2A serotonin receptor , which is implicated in various neuropsychiatric disorders. The compound's ability to influence this receptor may lead to treatments for conditions such as schizophrenia and depression .
Anti-Cancer Activity
The benzothiazole moiety has been associated with anti-cancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma and breast cancer . The specific compound may enhance these effects through targeted mechanisms involving apoptosis and cell cycle arrest.
Inflammation and Pain Management
Compounds that incorporate piperazine and pyrazole rings have been studied for their anti-inflammatory properties. For instance, derivatives have shown promise in reducing inflammation in microglial cells, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Properties
Emerging studies indicate that benzothiazole derivatives can exhibit antimicrobial activity. The unique structural components may interact with microbial enzymes or membranes, leading to inhibition of growth or cell death .
Case Studies
Wirkmechanismus
The mechanism of action of 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparison with Analogs
Core Structural Features
Compound A shares structural similarities with benzothiazole and pyrazole derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Compound A and the compound share a benzothiazole core but differ in substituents. The trifluoromethoxy group in Compound A confers greater electronegativity and stability compared to the methyl group in .
- The piperazine linker in Compound A provides flexibility, contrasting with the rigid pyrazoline ring in , which may limit binding pocket accessibility.
- The compound’s pyrazolo-pyridinone scaffold mimics ATP-binding kinase domains, suggesting Compound A’s pyrazole-piperazine moiety could similarly target kinases .
Pharmacological Activity
Table 2: Activity Comparison
Analysis :
- Antitumor Potential: The compound’s pyrazoline group exhibits antitumor activity, suggesting Compound A’s pyrazole moiety may share similar applications. However, the trifluoromethoxy group in Compound A may improve blood-brain barrier penetration compared to methoxy substituents .
- Kinase Inhibition : The compound’s bicyclic scaffold highlights the importance of hydrogen-bonding groups for kinase binding. Compound A ’s pyrazole-carbonyl-piperazine chain may similarly engage ATP pockets but with enhanced solubility due to the piperazine linker .
Biologische Aktivität
The compound 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{17}F_{3}N_{4}O_{2}S
- Molecular Weight : 396.39 g/mol
The compound features a benzothiazole core, which is known for its diverse biological properties, combined with a piperazine moiety and a pyrazole substituent, enhancing its pharmacological potential.
The biological activity of this compound primarily involves modulation of various receptor systems. It has been identified as a potential modulator of the 5-HT2A serotonin receptor , which plays a crucial role in mood regulation and various neuropsychiatric disorders . The structural components contribute to its affinity and selectivity towards these receptors.
Antinociceptive Effects
Recent studies have highlighted the compound's potential in pain management. It has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain signaling pathways. Dual inhibition of these enzymes has been associated with significant antinociceptive effects in animal models .
Cytotoxicity Studies
In vitro cytotoxicity assays against various carcinoma cell lines have demonstrated promising results. For instance, derivatives similar to this compound have shown IC50 values indicating potent anti-cancer activity, particularly against liver and lung cancer cell lines . The compound's safety profile was also assessed against normal fibroblast cells, revealing low toxicity levels, which is crucial for therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related benzothiazole derivatives suggest that modifications on the piperazine and pyrazole rings can significantly influence biological activity. For example, variations in the substituents on the benzothiazole core can enhance receptor binding affinity and selectivity .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Increases lipophilicity and receptor binding |
| Pyrazole carbonyl substitution | Enhances interaction with 5-HT2A receptor |
| Piperazine ring modifications | Alters pharmacokinetic properties |
Case Studies
- Study on Pain Management : A study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds in reducing pain responses in murine models. The results indicated that compounds with similar structural features provided significant pain relief without notable side effects .
- Cancer Cell Line Evaluation : Research conducted on pyrazole derivatives showed that specific modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. The most active derivative exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin .
Q & A
Basic: What are the key considerations for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a hydrazine derivative (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with a ketone intermediate under ethanol reflux . Key factors include:
- Reagent Ratios: Stoichiometric control of the piperazine and pyrazole-carbonyl reactants to avoid side products.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in cyclization .
- Temperature Optimization: Reactions often proceed at 80–100°C to balance reaction rate and decomposition risks .
- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity (>95%) .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy: H and C NMR confirm the benzothiazole core, trifluoromethoxy group, and piperazine linkage. For example, the trifluoromethoxy signal appears as a singlet near δ 55–60 ppm in F NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 451.08) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the piperazine-pyrazole moiety, critical for SAR studies .
Basic: What biological activities have been explored for this compound, and what assays are used?
Methodological Answer:
Preliminary studies focus on kinase inhibition and anti-inflammatory activity :
- In Vitro Kinase Assays: The compound is screened against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays to measure IC values .
- Cellular Models: Anti-proliferative activity in cancer cell lines (e.g., MCF-7) is assessed via MTT assays, with dose-response curves (1–50 μM) .
- Target Identification: Competitive binding assays (e.g., SPR) and molecular docking predict interactions with kinase ATP-binding pockets .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies require systematic modifications:
- Core Modifications: Replace benzothiazole with thiazolo[3,2-b]triazole to assess heterocycle impact on potency .
- Substituent Variation: Compare trifluoromethoxy (-OCF) with methoxy (-OCH) or nitro (-NO) groups at position 6 to evaluate electronic effects .
- Piperazine Analogues: Introduce methyl or ethyl groups to the piperazine nitrogen to probe steric effects on target binding .
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: How can researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from purity issues or assay variability :
- Purity Verification: Re-analyze batches via HPLC-MS; impurities >2% can skew IC values .
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and replicate across labs .
- Biological Context: Test in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate mechanism-driven discrepancies .
Advanced: What strategies optimize the synthetic route for scalability?
Methodological Answer:
- Catalyst Screening: Transition from stoichiometric bases (e.g., EtN) to catalytic systems (e.g., Pd/C for coupling steps) .
- Flow Chemistry: Implement continuous flow reactors for hazardous intermediates (e.g., nitration steps) to improve safety and yield .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .
Advanced: How can the mechanism of action be investigated at the molecular level?
Methodological Answer:
- Kinase Profiling: Use a panel of 50+ kinases to identify selectivity patterns (e.g., DiscoverX KINOMEscan®) .
- Cryo-EM/X-ray Co-crystallography: Resolve compound-bound kinase structures to identify key hydrogen bonds (e.g., with hinge region residues) .
- Transcriptomics: RNA-seq of treated cells reveals downstream pathways (e.g., apoptosis vs. cell cycle arrest) .
Advanced: How to resolve spectral data inconsistencies in novel derivatives?
Methodological Answer:
- Dynamic NMR: Resolve rotational isomerism in the piperazine ring by variable-temperature H NMR .
- 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing benzothiazole C2 vs. C6) .
- Isotopic Labeling: Synthesize N-labeled piperazine to simplify NMR assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
